molecular formula C13H19Cl2FN2O B2967193 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride CAS No. 2197056-79-2

8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride

Cat. No.: B2967193
CAS No.: 2197056-79-2
M. Wt: 309.21
InChI Key: FIZTUJYJFXPJJC-UHFFFAOYSA-N
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Description

8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is a chemical compound belonging to the class of benzoxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride typically involves multiple steps, starting with the construction of the benzoxazepine core One common approach is the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.

  • Reduction: Reduction of functional groups to form more saturated compounds.

  • Substitution: Replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride is studied for its potential biological activity. It has been investigated for its effects on various cellular processes and signaling pathways.

Medicine: In the field of medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurological disorders.

Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool for chemists working on innovative solutions.

Mechanism of Action

The mechanism by which 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate signaling pathways, leading to desired biological outcomes.

Comparison with Similar Compounds

  • 3'-Fluoro-4,5-dihydro-3H-spiro[furan-2,9'-thioxanthene]

  • 2,3-Dihydro-1,5-benzoxazepine derivatives

Uniqueness: 8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride stands out due to its unique structural features, including the presence of the fluoro group and the spiro-linked piperidine ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and potential make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

8-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O.2ClH/c14-10-1-2-11-12(9-10)17-13(5-8-16-11)3-6-15-7-4-13;;/h1-2,9,15-16H,3-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZTUJYJFXPJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC3=C(O2)C=C(C=C3)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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